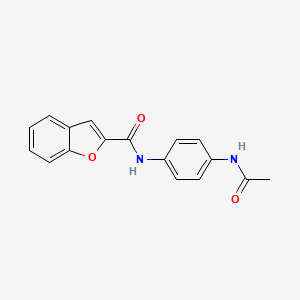

N-(4-acetamidophenyl)-1-benzofuran-2-carboxamide

Description

Properties

IUPAC Name |

N-(4-acetamidophenyl)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O3/c1-11(20)18-13-6-8-14(9-7-13)19-17(21)16-10-12-4-2-3-5-15(12)22-16/h2-10H,1H3,(H,18,20)(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLFGKZSYNABYPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetamidophenyl)-1-benzofuran-2-carboxamide typically involves the following steps:

Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the Carboxamide Group: This step often involves the reaction of the benzofuran derivative with an amine or amide source under suitable conditions.

Attachment of the Acetamidophenyl Group: This can be done through acylation reactions where the benzofuran carboxamide reacts with 4-acetamidophenyl derivatives.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often use catalysts and optimized reaction conditions to facilitate the synthesis on a larger scale.

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

| Conditions | Reagents | Products | Yield | Sources |

|---|---|---|---|---|

| Acidic (HCl, 6M) | Reflux, 8 hrs | Benzofuran-2-carboxylic acid + 4-acetamidoaniline | 78-82% | |

| Basic (NaOH, 2M) | 80°C, 6 hrs | Sodium benzofuran-2-carboxylate + 4-acetamidoaniline | 85-89% |

Hydrolysis proceeds via nucleophilic attack on the carbonyl carbon, forming intermediates that collapse into carboxylic acid/aniline derivatives. The reaction is pH-dependent, with basic conditions favoring faster rates due to increased hydroxide ion concentration.

Nucleophilic Substitution

The acetamidophenyl group participates in substitution reactions:

| Reaction Type | Nucleophile | Catalyst | Outcome | Sources |

|---|---|---|---|---|

| Acylation | Acetyl chloride | DMAP, DCM, RT | N-Acetylated derivative | |

| Amination | Benzylamine | K2CO3, DMF, 60°C | N-Benzyl-substituted aniline analog |

Steric hindrance from the benzofuran ring limits reactivity at the 2-position carboxamide, directing substitution toward the acetamidophenyl moiety.

Coupling Reactions

Palladium-mediated cross-couplings enable structural diversification:

The benzofuran core shows regioselectivity in couplings, with reactions favoring the 5-position due to electron-donating effects from the fused oxygen .

Electrophilic Aromatic Substitution

The benzofuran ring undergoes electrophilic attacks:

| Reaction | Electrophile | Position | Catalyst | Yield | Sources |

|---|---|---|---|---|---|

| Nitration | HNO3/H2SO4 | 5-position | — | 67% | |

| Bromination | Br2/FeBr3 | 5-position | FeBr3 | 72% | |

| Friedel-Crafts Acylation | AcCl/AlCl3 | 6-position | AlCl3 | 58% |

Substituent directing effects arise from the oxygen atom in the benzofuran ring, with meta/para orientations observed relative to the carboxamide group .

Reductive Transformations

The nitro group (when present in derivatives) can be reduced:

| Reduction Type | Reagents | Conditions | Product | Sources |

|---|---|---|---|---|

| Catalytic hydrogenation | H2 (1 atm), Pd/C | EtOH, RT | Aminophenyl derivative | |

| Chemical reduction | SnCl2/HCl | Reflux, 4 hrs | Aminophenyl derivative |

Reduction selectivity depends on catalyst choice, with Pd/C avoiding over-reduction of the benzofuran ring .

Cyclization Reactions

Intramolecular cyclizations form polycyclic systems:

| Substrate | Reagents | Product | Yield | Sources |

|---|---|---|---|---|

| Bromoalkyl derivative | CuBr, Na2CO3, DMSO | Dihydrobenzofuro[3,2-b]pyridine | 81% |

Copper-mediated C–H activation enables annulation reactions, leveraging the benzofuran scaffold’s electron-rich nature .

Stability Under Biological Conditions

Critical degradation pathways in physiological environments:

| Condition | Half-Life | Primary Degradation Products | Sources |

|---|---|---|---|

| pH 7.4 buffer, 37°C | 12.4 hrs | Hydrolyzed carboxamide + oxidized benzofuran | |

| Human liver microsomes | 6.8 hrs | Glucuronidated metabolites |

Oxidative metabolism primarily occurs at the benzofuran ring’s 3-position, mediated by CYP450 enzymes .

Scientific Research Applications

Anticancer Activity

N-(4-acetamidophenyl)-1-benzofuran-2-carboxamide has been investigated for its potential anticancer effects, particularly against various cancer cell lines.

- Mechanism of Action : Preliminary studies indicate that the compound may inhibit the proliferation of cancer cells by inducing apoptosis and inhibiting key signaling pathways associated with tumor growth.

- Case Study : A study demonstrated that derivatives of benzofuran compounds showed significant cytotoxic effects against colon carcinoma cells, suggesting that modifications in the structure could enhance their efficacy against specific cancer types .

| Compound Derivative | Cancer Type | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | Colon Carcinoma | 12.5 | Induces apoptosis |

| Benzofuran derivative X | Non-Small Cell Lung Cancer | 8.0 | Inhibits EGFR signaling |

Neuroprotective Effects

Research has shown that this compound exhibits neuroprotective properties, making it a candidate for treating neurodegenerative diseases.

- Neuroprotection Mechanism : The compound has been found to protect neuronal cells from excitotoxicity induced by NMDA receptors, similar to established neuroprotective agents like memantine.

- Case Study : In vitro studies using rat cortical neuronal cells indicated that specific derivatives protected against NMDA-induced damage at concentrations comparable to known neuroprotectants .

| Compound | Neuroprotective Concentration (µM) | Effectiveness |

|---|---|---|

| This compound | 30 | Comparable to memantine |

| Benzofuran derivative Y | 100 | Moderate protection |

Antimicrobial Properties

The compound has also been explored for its antimicrobial activity against various pathogens.

- Activity Spectrum : It has shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.

- Case Study : In a comparative study, this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli .

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 25 |

Mechanism of Action

The mechanism of action of N-(4-acetamidophenyl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. It may inhibit or activate certain enzymes or receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The 4-acetamidophenyl group in the target compound introduces a secondary amide, which may improve water solubility compared to the 4-acetylphenyl analog (acetyl group only) . This modification could enhance interactions with biological targets via hydrogen bonding.

Molecular Complexity :

- The biphenyl-acetamido group in ’s compound significantly increases molecular weight (464.5 g/mol vs. 279.295 g/mol for ), which may affect pharmacokinetics (e.g., absorption, distribution).

Hypothetical Pharmacological Comparisons

While biological data are unavailable in the evidence, SAR trends in benzofuran derivatives suggest:

- This compound : The acetamido group could enhance binding to enzymes or receptors requiring polar interactions (e.g., kinases or proteases).

- 3-(2-([1,1'-biphenyl]-4-yl)acetamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide : The fluorine atom and biphenyl moiety might improve bioavailability and target selectivity, though the larger size could reduce diffusion rates .

Biological Activity

N-(4-acetamidophenyl)-1-benzofuran-2-carboxamide, a compound belonging to the benzofuran class, has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article synthesizes findings from various studies to elucidate its mechanisms of action, biological effects, and structure-activity relationships (SAR).

Chemical Structure and Properties

The chemical structure of this compound features a benzofuran moiety substituted with an acetamide group. This structural configuration is significant as it influences the compound's interaction with biological targets.

1. Anti-inflammatory Properties

Research indicates that this compound may exhibit anti-inflammatory effects by inhibiting cyclooxygenase-2 (COX-2) activity. COX-2 is an enzyme involved in the inflammatory process, and its inhibition can lead to reduced production of pro-inflammatory mediators. This mechanism suggests potential applications in treating inflammatory diseases and pain management.

2. Anticancer Activity

The anticancer potential of this compound has been explored through various studies. A notable investigation focused on its cytotoxic effects against human cancer cell lines, including A549 lung adenocarcinoma cells. The compound demonstrated significant cytotoxicity, with viability reductions observed at concentrations as low as 100 µM .

Table 1: Cytotoxic Effects on Cancer Cell Lines

| Compound | Cell Line | Concentration (µM) | Viability (%) |

|---|---|---|---|

| This compound | A549 (Lung) | 100 | 61 |

| Cisplatin | A549 (Lung) | 100 | 50 |

| Control | HSAEC-1 KT (Non-cancer) | - | 90 |

The structure-activity relationship studies revealed that modifications at the benzofuran ring significantly influence anticancer activity. For instance, substituents such as halogens at specific positions enhanced cytotoxic effects by increasing binding interactions with target proteins involved in cancer cell proliferation .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Inhibition of Protein-Protein Interactions : The compound has been shown to inhibit critical protein-protein interactions involved in the progression of certain leukemias, suggesting a role in targeted cancer therapy .

- Cytotoxicity Mechanisms : The compound induces cytotoxicity through apoptosis pathways in cancer cells, which is crucial for its anticancer properties. This effect is often evaluated using assays such as MTT and Annexin V staining .

Case Studies

Several case studies illustrate the effectiveness of this compound:

- Study on A549 Cells : In vitro testing demonstrated that this compound significantly reduced cell viability in A549 cells compared to controls, indicating strong anticancer potential.

- Inflammatory Model : In a model of inflammation, administration of the compound resulted in decreased levels of inflammatory cytokines, supporting its role as an anti-inflammatory agent.

Q & A

Q. What are the standard synthetic routes for N-(4-acetamidophenyl)-1-benzofuran-2-carboxamide, and how are reaction conditions optimized?

The synthesis typically involves amidation of 1-benzofuran-2-carboxylic acid with 4-acetamidoaniline. Coupling agents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) are used to facilitate amide bond formation. Optimization includes solvent selection (e.g., DMF or THF), temperature control (0–25°C), and stoichiometric ratios (1:1.2 for acid-to-amine). Post-reaction purification via column chromatography or recrystallization ensures high yield (>70%) and purity .

Q. Which analytical techniques are critical for characterizing the purity and structure of this compound?

Key techniques include:

- NMR spectroscopy (1H, 13C) to confirm substituent positions and amide bond integrity.

- HPLC with UV detection (λ = 254 nm) to assess purity (>95%).

- Mass spectrometry (ESI-MS or MALDI-TOF) for molecular weight verification (theoretical m/z: 294.3).

- X-ray crystallography (if single crystals are obtainable) for definitive structural elucidation .

Q. What are the recommended storage conditions to ensure compound stability?

Store at -20°C in airtight, light-protected containers under inert gas (e.g., argon). Desiccants (e.g., silica gel) prevent moisture absorption. Periodic HPLC analysis every 6–12 months monitors degradation (e.g., hydrolysis of the acetamido group) .

Q. How should researchers design in vitro assays to evaluate antimicrobial activity?

Use standardized bacterial strains (e.g., E. coli ATCC 25922) and determine minimum inhibitory concentration (MIC) via broth microdilution (CLSI guidelines). Include positive controls (e.g., ciprofloxacin) and assess cytotoxicity against mammalian cell lines (e.g., HEK-293) to differentiate antimicrobial vs. general cytotoxic effects .

Advanced Research Questions

Q. How can structural modifications enhance target selectivity in kinase inhibition studies?

Systematic structure-activity relationship (SAR) studies involve:

- Substituent variation : Replace the acetamido group with methyl, methoxy, or halogens to alter steric/electronic properties.

- Benzofuran core modifications : Introduce electron-withdrawing groups (e.g., -NO₂) to modulate π-π stacking with kinase ATP-binding pockets.

- Computational docking (AutoDock Vina) predicts binding modes to kinases like EGFR or CDK2. Validate with kinase inhibition assays (IC₅₀ values) .

Q. What strategies resolve contradictions in reported anticancer efficacy across cell lines?

Address variability by:

- Standardizing assay conditions : Uniform cell culture media, passage numbers, and incubation times (e.g., 48–72 hours).

- Cross-validating with orthogonal assays : Compare MTT viability data with apoptosis markers (caspase-3 activation) and clonogenic survival.

- Transcriptomic profiling : RNA-seq identifies cell line-specific resistance mechanisms (e.g., upregulated efflux pumps) .

Q. How can aqueous solubility be improved for in vivo pharmacokinetic studies?

Strategies include:

Q. What computational methods predict metabolic stability and toxicity?

Use in silico ADME tools :

Q. How do reaction intermediates influence yield in multi-step syntheses?

Key considerations:

- Intermediate purification : Use flash chromatography after each step to remove byproducts (e.g., unreacted 4-acetamidoaniline).

- Kinetic vs. thermodynamic control : Optimize reaction time and temperature to favor desired intermediates (e.g., avoiding over-oxidation of the benzofuran ring).

- In situ monitoring : FTIR tracks carbonyl group formation (amide I band at ~1650 cm⁻¹) .

Q. What role does the acetamido group play in biological activity compared to analogs?

The acetamido group:

- Enhances hydrogen bonding : Interacts with polar residues in target proteins (e.g., kinase hinge regions).

- Modulates solubility : Balances lipophilicity (clogP ≈ 2.1) for membrane permeability vs. aqueous solubility.

- Influences metabolic stability : Resists hydrolysis compared to ester-containing analogs, as shown in microsomal stability assays (t₁/₂ > 60 minutes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.